molecular formula C6H13NO2 B2788000 3-(3-Aminopropyl)oxetan-3-ol CAS No. 1428235-52-2

3-(3-Aminopropyl)oxetan-3-ol

Cat. No.: B2788000
CAS No.: 1428235-52-2
M. Wt: 131.175
InChI Key: HIZANNGSYDLEFS-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with an amino group and a hydroxyl group attached to the ring. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)oxetan-3-ol can be achieved through several methods:

    Intramolecular Cyclization: One common method involves the intramolecular cyclization of a suitable precursor.

    Epoxide Ring Opening: Another method involves the ring opening of an epoxide followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes. The use of high-yielding catalysts and efficient purification techniques ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Aminopropyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential in drug development, particularly as a scaffold for designing bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere for carbonyl groups, allowing it to mimic the behavior of carboxylic acids in biological systems. This property makes it useful in drug design, where it can interact with enzymes and receptors in a manner similar to natural substrates .

Properties

IUPAC Name

3-(3-aminopropyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-1-2-6(8)4-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZANNGSYDLEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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